[3-(Methoxymethyl)phenyl]methanol
Overview
Description
[3-(Methoxymethyl)phenyl]methanol is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol It is characterized by a phenyl ring substituted with a methoxymethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)phenyl]methanol typically involves the reaction of 3-(methoxymethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of catalytic hydrogenation over palladium on carbon (Pd/C) is also a common approach for large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: HBr in acetic acid.
Major Products Formed:
Oxidation: 3-(Methoxymethyl)benzaldehyde, 3-(Methoxymethyl)benzoic acid.
Reduction: 3-(Methoxymethyl)phenylmethane.
Substitution: 3-Bromobenzyl alcohol.
Scientific Research Applications
Chemistry: [3-(Methoxymethyl)phenyl]methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be modified to produce derivatives with antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is utilized in the production of specialty chemicals and polymers. Its derivatives are used in the manufacture of fragrances, flavorings, and other fine chemicals .
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)phenyl]methanol depends on its specific applicationIn biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
- 3-(Methoxymethyl)benzaldehyde
- 3-(Methoxymethyl)benzoic acid
- 3-Bromobenzyl alcohol
Comparison: Compared to its analogs, [3-(Methoxymethyl)phenyl]methanol is unique due to its dual functional groups (methoxymethyl and methanol), which provide versatility in chemical transformations. Its methoxymethyl group offers protection during synthetic procedures, while the methanol group allows for further functionalization .
Properties
IUPAC Name |
[3-(methoxymethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNBZWULOCFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476909 | |
Record name | [3-(methoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522622-95-3 | |
Record name | [3-(methoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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